molecular formula C6H8ClNO3S B2769079 Pyridin-2-ylmethanesulfonic acid hcl CAS No. 2135332-55-5

Pyridin-2-ylmethanesulfonic acid hcl

Cat. No.: B2769079
CAS No.: 2135332-55-5
M. Wt: 209.64
InChI Key: ZVTAJMFYZISBNI-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethanesulfonic acid hydrochloride is a chemical compound with the molecular formula C6H8ClNO3S. It is a pale-yellow to yellow-brown solid and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-ylmethanesulfonic acid hydrochloride typically involves the reaction of pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of pyridin-2-ylmethanesulfonic acid hydrochloride may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes purification steps such as recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethanesulfonic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfonate salts .

Scientific Research Applications

Pyridin-2-ylmethanesulfonic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyridin-2-ylmethanesulfonic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyridin-2-ylmethanesulfonic acid hydrochloride include:

  • Pyridine-3-sulfonic acid
  • Pyridine-4-sulfonic acid
  • Pyridine-2-sulfonic acid

Uniqueness

Pyridin-2-ylmethanesulfonic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other pyridine sulfonic acids. Its ability to participate in a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

pyridin-2-ylmethanesulfonic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.ClH/c8-11(9,10)5-6-3-1-2-4-7-6;/h1-4H,5H2,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTAJMFYZISBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CS(=O)(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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